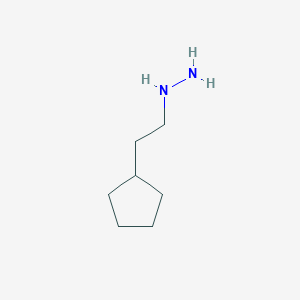

(2-Cyclopentylethyl)hydrazine

Beschreibung

Contextualization within the Field of Hydrazine (B178648) Chemistry

The chemistry of hydrazine and its derivatives is a cornerstone of synthetic organic chemistry, offering a diverse array of transformations and applications. wikipedia.orgrsc.org

Hydrazines are a class of inorganic compounds with the formula N₂H₄, but the term is often extended to organic derivatives where one or more hydrogen atoms are replaced by organic groups. wikipedia.orgwikipedia.org They are widely recognized as versatile building blocks and reagents in a multitude of chemical syntheses. wikipedia.orgrsc.org A key reaction involving hydrazine is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org Hydrazines are also crucial in the preparation of numerous heterocyclic compounds. wikipedia.orgmdpi.com For instance, they condense with 1,3-dicarbonyl compounds to form pyrazoles. wikipedia.org Their utility extends to the synthesis of pharmaceuticals, agrochemicals, and dyes. wikipedia.orgmdpi.comnumberanalytics.com

Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are important intermediates in many organic reactions. numberanalytics.comwikipedia.org These compounds are used in various synthetic transformations, including cycloaddition reactions to create complex heterocyclic systems. numberanalytics.com

The substitution of one or more hydrogen atoms on the hydrazine core with organic groups gives rise to substituted hydrazines, which exhibit a wide range of chemical behaviors and applications. wikipedia.org The nature of the substituent significantly influences the hydrazine's nucleophilicity, basicity, and reactivity. researchgate.net For example, alkyl substitution can alter the electronic and steric properties, leading to different outcomes in chemical reactions. researchgate.net

Substituted hydrazines are instrumental in various name reactions and are key precursors for the synthesis of a vast number of nitrogen-containing compounds. rsc.orgnaturalspublishing.com They can act as nucleophiles in substitution and addition reactions, and upon denitrogenation, they can serve as coupling partners in transition metal-catalyzed reactions. rsc.orgsioc-journal.cn The development of methods for the selective synthesis of substituted hydrazines remains an active area of research, as it allows for controlled and predictable outcomes in complex synthetic pathways. organic-chemistry.org

Significance of the Cyclopentylethyl Moiety in Molecular Design

The incorporation of cyclic structures, such as the cyclopentyl group, into molecular frameworks is a widely used strategy in medicinal chemistry and materials science to influence a compound's properties. fiveable.menih.gov

The cyclopentyl group can influence the reactivity of a molecule through both steric and electronic effects. fiveable.me Sterically, the bulky nature of the cyclopentyl ring can hinder the approach of reactants to a nearby functional group. Electronically, the alkyl nature of the cyclopentyl group is generally considered to be electron-donating.

In the context of nucleophilic substitution reactions, cyclopentyl halides are often more reactive than their acyclic or six-membered ring counterparts. asccollegekolhar.instackexchange.com This is attributed to the release of ring strain in the transition state. For SN2 reactions, the transition state involves a change in hybridization from sp³ to sp², which is more favorable in a five-membered ring compared to a six-membered ring. stackexchange.com

Rationale for Focused Research on (2-Cyclopentylethyl)hydrazine

The focused research on this compound stems from the unique combination of the reactive hydrazine functional group and the conformationally significant cyclopentylethyl substituent. The ethyl linker provides flexibility, while the cyclopentyl ring introduces a defined spatial arrangement. This specific architecture makes this compound a valuable building block for synthesizing more complex molecules with potential applications in various fields of chemical research. The exploration of its synthesis and reactivity contributes to the broader understanding of how non-aromatic carbocyclic moieties can be used to fine-tune the properties of hydrazine-containing compounds.

Compound Information

| Compound Name |

| This compound |

| Hydrazine |

| Pyrazole (B372694) |

| Cyclopentane (B165970) |

| N-[2-(cyclopentyl)ethyl] benzenemethanamine |

| N-(3-bromopropyl)phthalimide |

| N-[2-(Cyclopentyl )ethyl]-N-phenylmethyl-1,3-propanediamine |

| N-(2-cyclopentylethyl)-4-hydrazinylbenzamide |

| Cyanuric chloride |

| Cyclopentylamine |

| N-Cyclopentyl-1,3,5-triazine-2,4-diamine |

| 1-Cyclopentyl-2,4,5-imidazolidinetrione |

| N-cyclopentyl 1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide |

| N-cyclopentyl-4,4-difluoropiperidine-1-carboxamide |

| 1,10-phenanthroline-2,9-dicarboxylic acid |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid |

| N,N-dimethylpiperidinium |

| 6-azonia-spiro[5.5]undecane |

Chemical Data

Structure

2D Structure

Eigenschaften

CAS-Nummer |

70082-42-7 |

|---|---|

Molekularformel |

C7H16N2 |

Molekulargewicht |

128.22 g/mol |

IUPAC-Name |

2-cyclopentylethylhydrazine |

InChI |

InChI=1S/C7H16N2/c8-9-6-5-7-3-1-2-4-7/h7,9H,1-6,8H2 |

InChI-Schlüssel |

RHGVYHSPQQDFHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)CCNN |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 2 Cyclopentylethyl Hydrazine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of (2-Cyclopentylethyl)hydrazine reveals two primary strategic disconnections for the formation of the target molecule. These disconnections guide the development of convergent and linear synthetic plans.

The first and most intuitive disconnection is at the C-N bond between the ethyl group and the hydrazine (B178648) moiety (C-N disconnection). This approach suggests an electrophilic 2-cyclopentylethyl precursor, such as an alkyl halide, and a nucleophilic hydrazine source. This strategy is common for the synthesis of alkylamines and can be extended to hydrazines.

The second strategic disconnection involves the formation of the N-N bond (N-N disconnection). While less common for simple alkylhydrazines, this approach could theoretically involve the reaction of a 2-cyclopentylethylamine with an aminating agent. However, for the synthesis of monosubstituted hydrazines, the C-N bond disconnection is generally more practical and efficient.

A third approach, reductive amination, offers a convergent pathway where the C-N bond is formed from a carbonyl precursor and hydrazine, followed by in-situ reduction. This method effectively combines the precursor synthesis and hydrazination steps.

Synthesis of the 2-Cyclopentylethyl Precursor Moiety

The successful synthesis of this compound is contingent upon the efficient preparation of a suitable 2-cyclopentylethyl precursor. This typically involves the synthesis of 2-cyclopentylethanol (B41590) and its subsequent conversion to a more reactive species, such as an alkyl halide.

Routes to Cyclopentylethanol and its Halogenated Derivatives

2-Cyclopentylethanol serves as a key intermediate. It can be synthesized through several established methods:

Grignard Reaction: The reaction of cyclopentylmagnesium bromide with ethylene (B1197577) oxide provides a direct route to 2-cyclopentylethanol. This method is efficient for constructing the carbon skeleton.

Reduction of Cyclopentylacetic Acid or its Esters: Cyclopentylacetic acid, which can be prepared from cyclopentyl bromide via the nitrile or by other means, can be reduced to 2-cyclopentylethanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrogenation of Cyclopentylacetaldehyde: The catalytic hydrogenation of cyclopentylacetaldehyde over a suitable catalyst, such as palladium on carbon (Pd/C), yields 2-cyclopentylethanol.

Once 2-cyclopentylethanol is obtained, it must be converted into a derivative with a good leaving group to facilitate nucleophilic substitution by hydrazine. Halogenated derivatives are commonly employed for this purpose.

| Precursor Alcohol | Reagent | Product | Reaction Type |

| 2-Cyclopentylethanol | Phosphorus tribromide (PBr₃) | (2-Bromoethyl)cyclopentane | Nucleophilic Substitution |

| 2-Cyclopentylethanol | Thionyl chloride (SOCl₂) | (2-Chloroethyl)cyclopentane | Nucleophilic Substitution |

| 2-Cyclopentylethanol | Hydrobromic acid (HBr) | (2-Bromoethyl)cyclopentane | Nucleophilic Substitution |

The conversion of primary alcohols like 2-cyclopentylethanol to their corresponding halides typically proceeds via an Sₙ2 mechanism, especially when using reagents like PBr₃ or SOCl₂.

Functionalization Strategies for Hydrazine Incorporation

With a suitable electrophilic precursor, such as (2-bromoethyl)cyclopentane, the incorporation of the hydrazine moiety can be achieved. The primary strategies involve direct reaction with a hydrazine source. To avoid over-alkylation, which is a common side reaction with hydrazine, protected hydrazine derivatives or a large excess of hydrazine hydrate (B1144303) are often used.

Direct Hydrazination Approaches for N-N Bond Formation

Direct hydrazination methods focus on the formation of the C-N bond between the 2-cyclopentylethyl group and the hydrazine nitrogen. The two main approaches are nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions Utilizing Hydrazine and its Salts

The reaction of a 2-cyclopentylethyl halide with hydrazine or its salts is a straightforward method for the synthesis of this compound. As 2-cyclopentylethyl halides are primary halides, this reaction proceeds via an Sₙ2 mechanism.

A significant challenge in the direct alkylation of hydrazine is the potential for multiple alkylations, leading to the formation of di-, tri-, and even tetra-substituted hydrazines. To favor the formation of the monosubstituted product, a large excess of hydrazine hydrate is typically used. This statistical approach increases the probability of the alkyl halide reacting with an unreacted hydrazine molecule rather than the already alkylated product.

Alternatively, protected hydrazines can be employed to control the degree of substitution. For instance, the Gabriel synthesis can be adapted for the preparation of primary amines and, in a modified form, could be envisioned for monosubstituted hydrazines. libretexts.org Another approach involves the use of hydrazine derivatives with one nitrogen atom blocked by a removable protecting group. organic-chemistry.org

Reductive Amination Pathways for Alkylhydrazine Synthesis

Reductive amination, also known as reductive alkylation, provides an alternative and often more controlled route to monosubstituted hydrazines. This one-pot reaction involves the condensation of an aldehyde or ketone with hydrazine to form a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine. rsc.orgnih.gov

For the synthesis of this compound, the required precursor is cyclopentylacetaldehyde. The reaction proceeds as follows:

Hydrazone Formation: Cyclopentylacetaldehyde reacts with hydrazine to form cyclopentylacetaldehyde hydrazone.

Reduction: The hydrazone is then reduced to this compound using a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. koreascience.kr More recently, methods using borohydride (B1222165) exchange resin (BER) with nickel acetate (B1210297) have been developed for the reductive amination of aldehydes and ketones with hydrazine. koreascience.kr

| Carbonyl Precursor | Reagent | Intermediate | Reducing Agent | Final Product |

| Cyclopentylacetaldehyde | Hydrazine (N₂H₄) | Cyclopentylacetaldehyde hydrazone | Sodium cyanoborohydride | This compound |

| Cyclopentylacetaldehyde | Hydrazine (N₂H₄) | Cyclopentylacetaldehyde hydrazone | Borohydride Exchange Resin/Ni(OAc)₂ | This compound |

This method is advantageous as it often provides better control over the degree of alkylation compared to direct nucleophilic substitution with hydrazine.

Indirect Synthetic Routes via Intermediate Precursor Transformation

Indirect routes offer alternative pathways to this compound, often proceeding through the formation and subsequent conversion of stable intermediates.

Reduction of N-Nitroso Compounds to Hydrazines

A well-established method for the synthesis of 1,1-disubstituted hydrazines is the reduction of N-nitroso compounds. nih.gov This process involves the nitrosation of a secondary amine to form an N-nitrosamine, which is then reduced to the corresponding hydrazine.

In the context of synthesizing this compound, this would involve the nitrosation of N-(2-cyclopentylethyl)amine. The resulting N-nitroso-N-(2-cyclopentylethyl)amine can then be reduced using various reagents. A classic method involves the use of zinc dust in acetic acid. nih.gov Other reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, can also be employed for this transformation. The general reaction is depicted below:

R1R2NH + HNO2 → R1R2N-NO + H2O R1R2N-NO + [H] → R1R2N-NH2

Where R1 is the (2-cyclopentylethyl) group and R2 is a hydrogen atom.

The formation of N-nitrosamines is a significant consideration in various chemical processes, particularly in the pharmaceutical industry, where they can arise as impurities. google.comnih.gov The conditions for nitrosation, typically involving the reaction of a secondary or tertiary amine with a nitrosating agent like nitrous acid (often generated in situ from a nitrite (B80452) salt and a strong acid), are well-documented. nih.govfreethinktech.com

Deprotection Strategies for Hydrazine Derivatives

In many synthetic sequences, the highly reactive hydrazine functionality is protected to prevent unwanted side reactions. A common strategy involves the use of protecting groups that can be selectively removed at a later stage to unveil the hydrazine.

For the synthesis of this compound, a protected precursor could be synthesized first. For example, a carbamate-protected hydrazine derivative, such as a Boc-protected (tert-butoxycarbonyl) or Cbz-protected (carboxybenzyl) hydrazine, could be prepared. The cyclopentylethyl group could be introduced via alkylation of the protected hydrazine. The final step would then be the deprotection of the hydrazine moiety.

The choice of deprotection conditions depends on the specific protecting group used:

Boc group: Typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Cbz group: Commonly cleaved by catalytic hydrogenation (e.g., H2 over Pd/C).

This strategy allows for greater control over the synthesis and can be advantageous when dealing with complex molecules.

Optimization of Reaction Conditions and Synthetic Yields

The efficiency and yield of any synthetic route are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and reagent stoichiometry is crucial for maximizing the conversion to the desired product.

Solvent Selection and Temperature Control for Enhanced Efficiency

The choice of solvent can significantly influence reaction rates and selectivity. For the reduction of N-nitrosamines, solvents like acetic acid are often used in conjunction with metal reductants like zinc. nih.gov In catalytic hydrogenation reactions, polar solvents such as ethanol, methanol, or ethyl acetate are commonly employed.

Temperature control is also critical. For instance, the nitrosation of amines is often carried out at low temperatures to control the reaction rate and minimize side reactions. Conversely, reduction steps may require heating to proceed at a reasonable rate. The thermal decomposition of N-nitroso compounds is a known phenomenon, and in some industrial processes, heating is used to remove unwanted nitrosamine (B1359907) impurities. google.com

Catalyst and Reagent Stoichiometry for Maximized Conversion

The stoichiometry of reagents and the choice and loading of catalysts are key factors in achieving high conversion rates. In catalytic hydrogenation, the catalyst-to-substrate ratio must be optimized to ensure complete reaction without excessive use of the expensive catalyst.

In reactions involving hydrazine, such as the formation of hydrazones or pyrazoles, the molar ratio of the reactants can have a significant impact on the yield. researchgate.netmdpi.com For example, using an excess of hydrazine hydrate can lead to higher yields in certain condensation reactions. researchgate.net Similarly, in the reduction of N-nitrosamines, the amount of reducing agent must be carefully controlled to ensure complete conversion without over-reduction or other side reactions.

The following table summarizes the impact of various parameters on the synthesis of hydrazines, drawing parallels to the potential synthesis of this compound.

| Parameter | Influence on Synthesis | Example Application |

| Solvent | Affects solubility, reaction rate, and selectivity. | Acetic acid for Zn reduction of N-nitrosamines. nih.gov |

| Temperature | Controls reaction kinetics and can influence product distribution. | Low temperature for nitrosation to minimize byproducts. |

| Catalyst | Determines the efficiency and selectivity of hydrogenation reactions. | Pd/C, PtO2, or Raney Ni for nitrile or oxime reduction. |

| Reagent Stoichiometry | Impacts reaction completeness and yield. | Excess hydrazine hydrate to drive condensation reactions to completion. researchgate.net |

Regioselectivity and Stereoselectivity Considerations in Asymmetric Syntheses

While this compound itself is not a chiral molecule, the principles of asymmetric synthesis become crucial when considering the synthesis of chiral derivatives or when employing chiral auxiliaries to control the reaction pathway. The primary challenge in the synthesis of unsymmetrical hydrazines is regioselectivity—controlling which nitrogen atom of the hydrazine moiety is functionalized.

In the context of asymmetric synthesis, if a chiral center were present in the cyclopentyl ring or the ethyl chain, stereoselectivity would be a key consideration. For instance, the asymmetric hydrogenation of a prochiral hydrazone is a powerful method for establishing stereocenters in chiral hydrazines. acs.orgacs.org This can be achieved using transition metal catalysts with chiral ligands, such as rhodium or nickel complexes. acs.orgacs.org The choice of catalyst and reaction conditions can significantly influence the enantiomeric excess of the product.

Biocatalysis, utilizing enzymes such as imine reductases (IREDs), has emerged as a promising approach for the enantioselective reduction of hydrazones. nih.gov Engineered IREDs can exhibit high activity and stereoselectivity, offering a greener alternative to metal-based catalysts. nih.gov

The following table illustrates the impact of different catalysts on the enantioselectivity of a generic hydrazone reduction, a key step in a potential asymmetric synthesis of a chiral hydrazine derivative.

| Catalyst System | Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)Cl]₂ | (R,R)-DuPhos | N-Acyl Hydrazone | >95% | acs.org |

| NiCl₂ | (S,S)-Ph-BPE | Cyclic N-Acyl Hydrazone | up to >99% | acs.org |

| Engineered Imine Reductase | - | Cbz-protected Hydrazone | >99% | nih.gov |

This table presents illustrative data from the literature on asymmetric hydrazone reduction and does not represent specific results for this compound.

Scalable Synthesis and Process Chemistry Principles

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of efficiency, safety, cost-effectiveness, and environmental impact. For the synthesis of this compound, both batch and continuous flow processes can be envisioned, each with its own set of advantages and challenges.

Development of Efficient Batch and Continuous Flow Processes

Batch Processes:

A batch process would involve carrying out the synthesis in discrete steps within a single reactor. For the synthesis of this compound, a batch process might involve the sequential addition of reagents, reaction under controlled temperature and pressure, followed by work-up and purification. While batch processes are versatile and well-established, they can suffer from issues such as poor heat and mass transfer, leading to longer reaction times and potential side product formation.

Continuous Flow Processes:

Continuous flow chemistry offers several advantages for the synthesis of fine chemicals, including improved safety, better process control, and higher throughput. patsnap.comgoogle.comrsc.orgrsc.org In a continuous flow setup for the synthesis of this compound, reagents would be continuously pumped through a reactor, where they mix and react. The smaller reactor volumes and high surface-area-to-volume ratios in flow reactors allow for excellent heat and mass transfer, leading to faster and more selective reactions. rsc.orgnih.gov For example, a continuous flow process for the synthesis of phenylhydrazine (B124118) derivatives has been developed, integrating diazotization, reduction, and salt formation into a single, efficient process with a total reaction time of less than 20 minutes. patsnap.comgoogle.com

The following table provides a conceptual comparison of key parameters for a hypothetical batch versus continuous flow synthesis of an alkylhydrazine.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Volume | Large (e.g., >100 L) | Small (e.g., <1 L) |

| Heat Transfer | Limited | Excellent |

| Mass Transfer | Limited | Excellent |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with smaller volumes |

| Process Control | More challenging | Precise control over parameters |

| Scalability | Scaling up can be complex | "Scaling out" by running parallel reactors |

Implementation of Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to minimize the environmental impact of chemical processes. mdpi.cominstituteofsustainabilitystudies.comnih.govncfinternational.it The application of these principles is crucial in the scalable synthesis of any chemical compound, including this compound.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.comispe.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.cominstituteofsustainabilitystudies.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. ncfinternational.itispe.org This includes the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. ncfinternational.it

Renewable Feedstocks: Utilizing starting materials derived from renewable resources. ncfinternational.it

Biocatalysis: Employing enzymes as catalysts can lead to highly selective and environmentally benign transformations. nih.govmdpi.com For instance, hydrazine synthetases have been identified that can catalyze the formation of N-N bonds in natural product biosynthesis. researchgate.netnih.govsemanticscholar.org

The following table presents a selection of green chemistry metrics that can be used to evaluate the sustainability of a synthetic process.

| Green Chemistry Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

| Solvent Intensity | Mass of solvent / Mass of product | Minimize |

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and scalable but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentylethyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of (2-Cyclopentylethyl)hydrazine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The cyclopentyl protons are expected to show complex multiplets due to diastereotopicity and spin-spin coupling. The protons of the ethyl chain and the hydrazine (B178648) group will also display characteristic chemical shifts and splitting patterns.

Based on the analysis of similar structures like ethylcyclopentane (B167899) and ethylhydrazine (B1196685), the predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The protons on the cyclopentyl ring (H-3 to H-6) are expected to resonate in the upfield region, appearing as overlapping multiplets. The methine proton on the cyclopentyl ring (H-2) will likely be deshielded due to the attachment of the ethyl group. The methylene (B1212753) protons of the ethyl group (H-1' and H-2') will show distinct signals, with H-1' being a triplet and H-2' being a triplet of triplets due to coupling with both the adjacent methylene protons and the NH proton. The protons of the hydrazine moiety (-NH-NH₂) are expected to be broad signals, and their chemical shifts can be influenced by solvent and temperature. The terminal -NH₂ protons are diastereotopic and may appear as separate signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 1.6 - 1.8 | m | - |

| H-3a, H-6a | 1.4 - 1.6 | m | - |

| H-3b, H-6b | 1.1 - 1.3 | m | - |

| H-4a, H-5a | 1.7 - 1.9 | m | - |

| H-4b, H-5b | 1.0 - 1.2 | m | - |

| H-1' | 2.8 - 3.0 | t | J = 7-8 |

| H-2' | 1.4 - 1.6 | m | - |

| NH | 3.5 - 4.5 | br s | - |

| NH₂ | 2.5 - 3.5 | br s | - |

Note: Predicted values are based on spectral data of analogous compounds and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

Drawing from data for ethylcyclopentane and related hydrazine derivatives, the predicted ¹³C NMR chemical shifts are summarized in Table 2. The cyclopentyl carbons are expected to resonate in the aliphatic region. The carbon atom C-2, being substituted, will appear at a lower field compared to the other cyclopentyl carbons. The carbons of the ethyl chain (C-1' and C-2') will have characteristic shifts, with C-1' being influenced by the adjacent nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 38 - 42 |

| C-3, C-6 | 32 - 36 |

| C-4, C-5 | 24 - 28 |

| C-1' | 50 - 55 |

| C-2' | 30 - 34 |

Note: Predicted values are based on spectral data of analogous compounds and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling correlations between adjacent protons. Cross-peaks would be expected between H-2 and the protons on C-3 and C-6 of the cyclopentyl ring, as well as between H-1' and H-2' of the ethyl chain. This would confirm the connectivity within the cyclopentylethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, facilitating the definitive assignment of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection between the ethyl group and the cyclopentyl ring, for instance, by observing a correlation between the H-1' protons and the C-2, C-3, and C-6 carbons of the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. huji.ac.illibretexts.org For a flexible molecule like this compound, NOESY can reveal through-space interactions between protons on the cyclopentyl ring and the ethyl chain, offering insights into the preferred conformations of the molecule in solution. libretexts.org

Dynamic NMR Studies for Conformational Dynamics and Exchange Processes

The cyclopentyl ring in this compound is not planar and can undergo pseudorotation, a process that interconverts various envelope and twist conformations. Similarly, rotation around the C-C and C-N single bonds of the ethylhydrazine side chain allows for multiple conformations.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide valuable information about these conformational dynamics. At low temperatures, the interconversion between different conformers might become slow on the NMR timescale, leading to the observation of separate signals for protons and carbons in different conformational environments. As the temperature is increased, these signals would broaden and eventually coalesce into averaged signals at the fast exchange limit. Analysis of the line shapes as a function of temperature can provide quantitative data on the energy barriers for these conformational changes.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Investigation

Mass spectrometry is a key technique for determining the molecular weight of this compound and for investigating its fragmentation behavior, which provides valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. uci.edulibretexts.org For this compound (C₇H₁₆N₂), the calculated exact mass of the protonated molecule [M+H]⁺ can be determined with high precision.

Table 3: Calculated High-Resolution Mass Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₁₇N₂⁺ | 129.1386 |

An experimentally determined accurate mass within a few parts per million (ppm) of this calculated value would provide strong evidence for the molecular formula of the compound. uci.edu

The fragmentation of alkylhydrazines in electron ionization mass spectrometry (EI-MS) typically involves cleavage of the N-N bond and C-N bond, as well as fragmentation of the alkyl group. youtube.comlibretexts.org The most common fragmentation pathways for the molecular ion of this compound are predicted to be:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related compounds. youtube.commiamioh.edu For this compound, this would involve the loss of a cyclopentylmethyl radical to form an ion at m/z 45, or the loss of a cyclopentyl radical to form an ion at m/z 59.

N-N Bond Cleavage: Cleavage of the weak N-N bond can lead to the formation of a cyclopentylethyl radical and a hydrazinyl radical, or a cyclopentylethylamine ion.

Cyclopentyl Ring Fragmentation: The cyclopentyl ring can undergo fragmentation to lose ethene (28 Da) or propene (42 Da), leading to characteristic fragment ions.

A detailed analysis of the tandem mass spectrometry (MS/MS) spectrum of the protonated molecule would allow for the elucidation of these fragmentation pathways, further confirming the structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting an isolated parent ion and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides critical data for elucidating its molecular structure and understanding its gas-phase ion chemistry.

The process involves selecting the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) of this compound after initial ionization. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with neutral gas molecules (e.g., argon or nitrogen), leading to fragmentation. wikipedia.org The resulting product ions are then mass-analyzed to generate a product ion spectrum.

The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral losses. chemguide.co.uklibretexts.org Key fragmentation mechanisms anticipated for the this compound molecular ion include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydrazine nitrogen (the α-carbon) is a common pathway for amines and related compounds. youtube.commiamioh.edu This would result in the formation of a stable, resonance-stabilized ion.

Cyclopentane (B165970) Ring Fragmentation: The cyclopentyl group can undergo characteristic fragmentation, typically involving the loss of neutral alkene fragments like ethylene (B1197577) (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da). libretexts.org

Cleavage of the N-N Bond: Hydrazine derivatives can exhibit cleavage of the weak nitrogen-nitrogen single bond.

Loss of the Hydrazinyl Group: Cleavage of the bond between the ethyl chain and the hydrazine group can lead to the loss of a neutral hydrazinyl radical (•NHNH₂) or hydrazine (N₂H₄).

These fragmentation pathways allow for the systematic reconstruction of the molecule's structure. The relative abundance of the fragment ions provides insight into the stability of the ions and the energetics of the fragmentation pathways. chemguide.co.uk

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |

| 128 (M⁺) | 97 | 31 (•NHNH₂) | Cleavage of the C-N bond |

| 128 (M⁺) | 83 | 45 (•CH₂NHNH₂) | Alpha-cleavage at the C-C bond adjacent to the ring |

| 128 (M⁺) | 69 | 59 (CH₃CH₂NHNH₂) | Loss of the complete ethylhydrazine side chain |

| 128 (M⁺) | 43 | 85 | Fragmentation of the cyclopentyl ring |

Note: The m/z values are based on the most common isotopes.

Ionization Techniques (EI, ESI, CI) and Their Impact on Spectral Interpretation

The choice of ionization technique significantly influences the resulting mass spectrum of this compound, affecting the abundance of the molecular ion and the extent of fragmentation. psvmkendra.com

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique where the sample is bombarded with high-energy electrons (~70 eV). chemguide.co.uk This process imparts significant internal energy to the molecule, leading to extensive fragmentation and often a weak or absent molecular ion peak. wikipedia.org While this provides detailed structural information through the rich fragmentation pattern, it can make determining the molecular weight challenging. For this compound, an EI spectrum would be expected to show numerous fragment ions corresponding to the pathways described in the MS/MS section, with a very low abundance M⁺ peak at m/z 128.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly used in conjunction with liquid chromatography. nih.gov It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation. wikipedia.org For this compound, which has basic nitrogen atoms, ESI in positive ion mode would be expected to produce a strong signal for the [M+H]⁺ ion at m/z 129. This makes ESI ideal for accurately determining the molecular weight of the compound. In-source fragmentation can be induced in ESI to generate some structural information if needed. wikipedia.org

Chemical Ionization (CI): CI is another soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer reactions. This results in less fragmentation than EI. psvmkendra.com For this compound, CI would likely produce a prominent [M+H]⁺ ion at m/z 129, similar to ESI. The degree of fragmentation is generally intermediate between EI and ESI, providing both molecular weight information and some structural detail.

The interpretation of the mass spectrum is therefore critically dependent on the ionization method used. EI is most suitable for structural elucidation via fragmentation patterns, while ESI and CI are preferred for unambiguous molecular weight determination.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are invaluable for identifying functional groups and providing structural information about this compound. A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules), which can involve the stretching or bending of bonds. tanta.edu.eglibretexts.org

Identification of Characteristic Functional Group Vibrations (N-H, C-H, C-C)

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. tanta.edu.eg

N-H Vibrations: The hydrazine moiety (-NHNH₂) gives rise to distinct vibrational modes. N-H stretching vibrations are typically observed in the 3100-3400 cm⁻¹ region. nih.gov Asymmetric and symmetric stretches of the -NH₂ group will result in two distinct bands. The NH₂ scissoring (bending) vibration is expected to appear around 1600-1650 cm⁻¹. nih.gov NH₂ wagging and twisting modes occur at lower frequencies.

C-H Vibrations: The cyclopentylethyl group contains both sp³ C-H bonds. Stretching vibrations for these bonds are found in the 2850-3000 cm⁻¹ range. libretexts.org Bending vibrations for methylene (-CH₂-) groups, such as scissoring and rocking, typically appear around 1450-1470 cm⁻¹. docbrown.info

C-C and N-N Vibrations: Carbon-carbon single bond stretching vibrations are generally weak and appear in the fingerprint region (below 1500 cm⁻¹). The N-N stretching vibration in hydrazine derivatives is often observed in the 1000-1150 cm⁻¹ range. nih.gov

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment (Functional Group) |

| 3100 - 3400 | Stretching | N-H (asymmetric & symmetric) |

| 2850 - 3000 | Stretching | C-H (sp³ C-H in alkyl and cycloalkyl groups) |

| 1600 - 1650 | Bending (Scissoring) | N-H (-NH₂) |

| 1450 - 1470 | Bending (Scissoring) | C-H (-CH₂-) |

| 1000 - 1150 | Stretching | N-N |

Conformational Analysis through Vibrational Fingerprinting

For this compound, the fingerprint region would be influenced by:

The puckered conformation of the cyclopentane ring. docbrown.info

Rotational isomers (rotamers) around the C-C and C-N single bonds.

The orientation of the hydrazine group relative to the alkyl chain.

Each unique conformer of the molecule possesses a distinct set of vibrational frequencies. While these conformers may be in rapid equilibrium at room temperature, leading to broadened bands, high-resolution spectroscopy or low-temperature studies could potentially resolve the vibrational signatures of individual conformers. doi.org Therefore, the vibrational fingerprint provides a unique identifier for the molecule and can be used for conformational analysis, often in conjunction with computational chemistry calculations. reading.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. shu.ac.uk The technique is used to identify chromophores, which are the parts of a molecule that absorb light.

Determination of Absorption Maxima and Molar Extinction Coefficients

This compound is a saturated alkylhydrazine. It lacks conjugated π-systems or other traditional chromophores that absorb strongly in the near-UV or visible range. slideshare.net The primary electronic transition available to this molecule involves the non-bonding (n) electrons, the lone pairs on the nitrogen atoms.

The most likely electronic transition is an n → σ* (n to sigma antibonding) transition. shu.ac.uk

Absorption Maxima (λ_max): For saturated amines and hydrazines, n → σ* transitions are high-energy processes. shu.ac.uk Consequently, the absorption maximum (λ_max) is expected to occur in the far-UV region, at a wavelength below 200 nm. The cyclopentylethyl group acts as an auxochrome, which may cause a minor bathochromic (red) shift compared to hydrazine itself, but the absorption would remain outside the conventional near-UV range (200-400 nm).

Molar Extinction Coefficients (ε): The n → σ* transitions are typically characterized by low to moderate molar absorptivity (or molar extinction coefficient, ε). psvmkendra.com The value of ε for this compound is predicted to be relatively low, indicating a less probable (partially "forbidden") electronic transition.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value | Associated Electronic Transition |

| Absorption Maximum (λ_max) | < 200 nm | n → σ |

| Molar Extinction Coefficient (ε) | Low (< 1000 L mol⁻¹ cm⁻¹) | n → σ |

Due to the lack of significant absorption in the 200-800 nm range, UV-Vis spectroscopy is of limited utility for the routine quantitative analysis of this compound unless derivatization is employed to introduce a suitable chromophore. nih.govresearchgate.net

Investigation of Chemical Reactivity and Reaction Mechanisms of 2 Cyclopentylethyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group in (2-Cyclopentylethyl)hydrazine makes it a potent nucleophile. This reactivity is central to a range of chemical reactions, including condensations, acylations, and alkylations.

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The general mechanism involves the initial attack of the nucleophilic nitrogen of the hydrazine on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product. researchgate.netwikipedia.org

The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack. researchgate.net The formation of the hydrazone is a reversible process, but the equilibrium can often be driven towards the product by removing water as it is formed.

Table 1: Examples of Hydrazone Formation with this compound

| Carbonyl Compound | Product (Hydrazone) |

| Acetone (B3395972) | 2-(2-Cyclopentylethyl)-1-isopropylidenehydrazine |

| Benzaldehyde (B42025) | 1-Benzylidene-2-(2-cyclopentylethyl)hydrazine |

| Cyclohexanone | 1-Cyclohexylidene-2-(2-cyclopentylethyl)hydrazine |

This table presents hypothetical reaction products based on established chemical principles of hydrazone formation.

The nucleophilic nitrogen atoms of this compound can be readily acylated and sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions result in the formation of N-acyl and N-sulfonyl hydrazine derivatives. The reaction proceeds via a nucleophilic acyl or sulfonyl substitution mechanism. The more nucleophilic terminal nitrogen atom is typically the primary site of reaction.

In the case of acylation, the reaction with an acyl chloride, for instance, involves the attack of the hydrazine nitrogen on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses with the expulsion of a chloride ion to give the acylated product. A similar mechanism is operative for sulfonylation with sulfonyl chlorides.

Alkylation of this compound with alkyl halides leads to the formation of substituted hydrazine derivatives. The reaction follows an SN2 pathway, where the hydrazine acts as the nucleophile. The degree of alkylation can be controlled by the stoichiometry of the reactants. Mono-, di-, and even tri-substituted hydrazines can potentially be synthesized, although controlling the selectivity can be challenging due to the increasing nucleophilicity of the alkylated products. The regioselectivity of the alkylation is influenced by both steric and electronic factors.

Redox Chemistry and Reductive Capabilities

The hydrazine moiety in this compound also imparts significant redox properties to the molecule, allowing it to act as a reducing agent in various organic transformations.

One of the most notable applications of hydrazine derivatives as reducing agents is in the Wolff-Kishner reduction. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. The process involves the in-situ formation of a hydrazone from the carbonyl compound and this compound, which is then treated with a strong base at high temperatures. libretexts.orgmasterorganicchemistry.com The driving force for this reaction is the formation of the highly stable dinitrogen gas (N₂). masterorganicchemistry.com

This compound can also be employed in the reduction of other functional groups. For instance, it can be used for the selective reduction of carbon-carbon double bonds in certain alkenes. researchgate.net Hydrazine and its derivatives are also utilized in the catalytic hydrogenation of various unsaturated compounds. organic-chemistry.org

Table 2: Reductive Applications of this compound

| Substrate | Product | Reaction Type |

| 2-Adamantanone | Adamantane | Wolff-Kishner Reduction |

| Cinnamic Acid | 3-Phenylpropanoic Acid | C=C Double Bond Reduction |

| Nitrobenzene | Aniline | Reduction of Nitro Group |

This table presents hypothetical applications based on the known reductive capabilities of hydrazine derivatives.

The oxidation of the hydrazine moiety in this compound can proceed through various mechanisms depending on the oxidizing agent and reaction conditions. The oxidation process generally involves the loss of electrons and protons from the hydrazine group, often leading to the formation of diimide (N₂H₂) as a transient intermediate, which can then decompose to nitrogen gas and hydrogen.

Studies on the oxidation of substituted hydrazones have shown that the reaction can proceed via different pathways. For example, the oxidation of aldehyde N,N-disubstituted hydrazones with lead tetra-acetate has been shown to involve carbon-nitrogen bond cleavage. rsc.org The oxidation of hydrazine itself has been investigated in various contexts, including its interaction with illuminated chloroplasts, where it can be oxidized by molecular oxygen in a catalyzed process. nih.govnih.gov The mechanism often involves single-electron transfer steps, leading to the formation of radical intermediates.

Cyclization Reactions Leading to Novel Heterocyclic Architectures

Cyclization reactions involving this compound are fundamental to the construction of various heterocyclic systems. The dual nucleophilic nature of the hydrazine group allows it to react with bifunctional electrophiles to form stable ring structures.

The condensation of hydrazines with 1,3-dicarbonyl compounds is a classic and widely employed method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. mdpi.comnih.govmdpi.comjk-sci.com In this reaction, this compound acts as the binucleophilic component that reacts with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, to form a pyrazole ring substituted with the 2-cyclopentylethyl group.

The reaction mechanism typically proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a dihydroxypyrazolidine intermediate. researchgate.net Subsequent dehydration yields the aromatic pyrazole ring. jk-sci.com

When a non-symmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomeric pyrazoles. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. mdpi.comnih.gov For an alkylhydrazine like this compound, the reaction with a non-symmetrical β-diketone generally leads to a mixture of isomers, with the major isomer often resulting from the initial attack of the less hindered terminal nitrogen (NH2) of the hydrazine at the less sterically hindered carbonyl group of the diketone.

The use of β-ketoesters in this condensation reaction leads to the formation of pyrazolones. The reaction follows a similar pathway, but the presence of the ester group results in a cyclic product with a carbonyl function in the pyrazole ring.

Table 1: Illustrative Synthesis of Pyrazoles from this compound and 1,3-Dicarbonyls

| 1,3-Dicarbonyl Precursor | Product(s) | Typical Conditions |

| Acetylacetone | 1-(2-Cyclopentylethyl)-3,5-dimethyl-1H-pyrazole | Acetic acid, Ethanol, Reflux |

| Ethyl Acetoacetate | 1-(2-Cyclopentylethyl)-3-methyl-1H-pyrazol-5(4H)-one | Sodium ethoxide, Ethanol, Reflux |

| Benzoylacetone | 1-(2-Cyclopentylethyl)-5-methyl-3-phenyl-1H-pyrazole and 1-(2-Cyclopentylethyl)-3-methyl-5-phenyl-1H-pyrazole | Glacial acetic acid, Reflux |

Note: The product distributions and specific reaction conditions are illustrative for typical alkylhydrazine reactions and may vary for this compound.

The synthesis of triazole and tetrazole rings from hydrazine derivatives involves reactions with precursors that provide the additional nitrogen and carbon atoms needed for the heterocyclic ring.

For the formation of 1,2,4-triazoles , this compound can be reacted with various reagents such as formamide (B127407) or amidines. organic-chemistry.org A common method involves the condensation of the hydrazine with formamide, which can provide the necessary one-carbon fragment to close the triazole ring. organic-chemistry.org Another approach is the reaction with N-acylimidates or by reacting an acylhydrazide derived from this compound with an amine source.

The synthesis of tetrazoles involving hydrazines is less direct than for pyrazoles or triazoles. A potential pathway could involve the conversion of this compound into a derivative that can then undergo cyclization. For instance, the reaction of hydrazines with certain reagents can lead to intermediates that, upon reaction with an azide (B81097) source, could form a tetrazole ring. dtic.mil However, the more common methods for tetrazole synthesis involve the cycloaddition of azides to nitriles or isocyanides. nih.govorganic-chemistry.org The incorporation of a (2-Cyclopentylethyl) group would likely proceed through a multi-step synthesis where a molecule already containing this group is converted into a suitable precursor for tetrazole formation.

Annulation reactions involving this compound or its derivatives, such as hydrazones, can be employed to construct fused nitrogen-containing polycyclic systems. These reactions often utilize transition metal catalysis, such as rhodium(III), to activate C-H bonds and facilitate the coupling with alkynes or other unsaturated systems. nih.gov

For example, a hydrazone derived from this compound and an appropriate aldehyde could undergo a catalyzed dual C-H activation and annulation with an alkyne. This would lead to the formation of a pyridazine (B1198779) ring fused to another heterocyclic or carbocyclic system. nih.gov The (2-Cyclopentylethyl) group would be a substituent on the resulting polycyclic framework. The specific nature of the polycyclic system formed would depend on the structure of the hydrazone and the coupling partner.

Hydrogenation and Dehydrogenation Studies

This compound can participate in both hydrogenation and dehydrogenation reactions, either as a substrate or as a reagent.

Hydrazine and its derivatives are often used as a source of hydrogen in catalytic transfer hydrogenation reactions. nih.gov In these processes, the hydrazine derivative transfers hydrogen to an unsaturated substrate in the presence of a catalyst, such as palladium on carbon (Pd/C). This method avoids the need for gaseous hydrogen and can offer good selectivity. nih.gov this compound could potentially serve as a hydrogen donor in such reactions for the reduction of various functional groups like nitro groups or carbon-carbon double bonds. The reaction byproducts would be the corresponding alkane derived from the hydrazine and nitrogen gas.

Conversely, the hydrazine moiety itself is susceptible to hydrogenation. The catalytic hydrogenation of nitrosamines is a known method for the synthesis of substituted hydrazines. google.com

The dehydrogenation of substituted hydrazines typically leads to the formation of azo compounds (diazenes). This oxidative process can be achieved using various oxidizing agents or through electrochemical methods. thieme-connect.comrsc.org The dehydrogenation of 1,2-disubstituted hydrazines is a common route to azoalkanes. For a monosubstituted hydrazine like this compound, controlled oxidation could potentially lead to the formation of the corresponding diazene (B1210634), although these are often unstable intermediates.

Mechanistic studies on hydrazine dehydrogenation often point to the involvement of radical intermediates. researchgate.net The specific products formed from the dehydrogenation of this compound would depend on the reaction conditions. Under harsh oxidative conditions, cleavage of the N-N bond can occur. The study of such pathways is relevant in understanding the metabolism and potential toxicity of hydrazine derivatives, which can involve free radical species. nih.gov

Table 2: Summary of Potential Hydrogenation and Dehydrogenation Reactions

| Reaction Type | Substrate(s) | Reagent/Catalyst | Potential Product(s) |

| Catalytic Transfer Hydrogenation | Nitrobenzene | This compound, Pd/C | Aniline, Cyclopentylethane, N₂ |

| Dehydrogenation (Oxidation) | This compound | Oxidizing agent (e.g., I₂, base) | (2-Cyclopentylethyl)diazene (transient) |

Note: The listed reactions are based on the general reactivity of alkylhydrazines and represent potential transformations for this compound.

Mechanistic Insights into Hydrazone Formation and Tautomerism

The kinetics of hydrazone formation are influenced by several factors, including the structure of the reactants, pH, and the presence of catalysts. nih.gov At neutral pH, the rate-limiting step is often the dehydration of the tetrahedral intermediate. nih.gov The reaction can be accelerated by general acid catalysis or by incorporating catalytic groups within the reactant molecules themselves. nih.govrsc.org For instance, kinetic studies on various aldehydes and ketones have shown that carbonyl compounds with neighboring acid/base groups form hydrazones at significantly faster rates. nih.gov

While specific kinetic and thermodynamic data for the condensation of this compound are not documented, a representative set of second-order rate constants for analogous reactions provides insight into the expected reactivity. These values illustrate the influence of the carbonyl compound's structure on the reaction rate at physiological pH.

| Carbonyl Compound | k₂ (M⁻¹s⁻¹) |

|---|---|

| Formaldehyde | 1.38 |

| Benzaldehyde | 0.14 |

| Acetone | 0.0031 |

| Glucose | 0.49 |

Data extrapolated from studies on phenylhydrazine reactivity. nih.gov The actual rates for this compound may vary.

Thermodynamically, the formation of the hydrazone is generally favorable due to the stability of the resulting C=N double bond and the formation of water as a byproduct. However, the reaction is reversible and susceptible to hydrolysis, particularly under acidic conditions. wikipedia.org

Hydrazones derived from this compound can exhibit several forms of isomerism.

Z/E Configurational Isomerism: Rotation around the C=N double bond is restricted, leading to the formation of Z (zusammen) and E (entgegen) isomers. The E isomer, where the bulkier groups are on opposite sides of the double bond, is typically the more thermodynamically stable and predominant form due to reduced steric hindrance. researchgate.netmdpi.com The interconversion between Z and E isomers can be induced thermally or photochemically. nih.govscielo.br

Syn/Anti Conformational Isomerism: Rotation around the N-N single bond can be hindered, leading to syn and anti conformers. researchgate.netchemistrywithdrsantosh.com The relative stability and population of these conformers can be influenced by factors such as intramolecular hydrogen bonding and the nature of the solvent. researchgate.netscielo.br

These isomers can be distinguished and characterized using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectroscopy. nih.govnih.gov X-ray crystallography provides definitive structural confirmation in the solid state. rsc.orgmdpi.com

| Technique | Feature | Observation for Z vs. E Isomers |

|---|---|---|

| ¹H-NMR | N-H Proton Chemical Shift | The N-H proton in the Z-isomer is often deshielded (appears at a higher ppm) compared to the E-isomer, especially if involved in an intramolecular hydrogen bond. nih.govresearchgate.net |

| Protons near C=N bond | Protons spatially close to the C=N bond in one isomer can be shifted downfield due to anisotropic effects. researchgate.net | |

| ¹³C-NMR | Imine Carbon (C=N) Chemical Shift | The chemical shift of the imine carbon can differ between the Z and E isomers. |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Z and E isomers often exhibit different λmax values due to differences in their electronic structure and conjugation. scielo.brnih.gov |

Radical Chemistry and Single Electron Transfer (SET) Processes

Hydrazines and their derivatives can participate in a variety of reactions involving radical intermediates, which are typically initiated by a single electron transfer (SET) event.

The one-electron oxidation of this compound would lead to the formation of the corresponding (2-Cyclopentylethyl)hydrazyl radical. acs.org This oxidation can be achieved through various methods, including electrochemical oxidation, reaction with other radical species, or through photoredox catalysis. sigmaaldrich.comrsc.orgresearchgate.net The initial oxidation event generates a radical cation, which can then be deprotonated to yield a neutral hydrazyl radical.

Hydrazyl radicals are nitrogen-centered radicals that can exhibit diverse reactivity. researchgate.net Drawing parallels from other alkyl hydrazines and the well-studied 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the (2-Cyclopentylethyl)hydrazyl radical is expected to:

Abstract hydrogen atoms: It can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of the parent hydrazine. researchgate.net

Dimerize: Two hydrazyl radicals can couple to form a tetrazane (B14724677) (H₂N-NH-NH-NH₂ linkage). acs.org

Undergo further oxidation or fragmentation: Depending on the reaction conditions, the radical can undergo further transformations. The metabolism of some alkyl hydrazines is known to yield carbon-centered radicals. nih.gov

The generation of aryl radicals from aryl hydrazines via oxidation is a well-established synthetic strategy, highlighting the role of hydrazines as radical precursors. nih.gov

Hydrazonyl radicals, which are structurally related to hydrazyl radicals and are typically generated from hydrazones, are valuable intermediates in radical cascade reactions. nih.govresearchgate.net A radical cascade is a series of intramolecular (and sometimes intermolecular) radical reactions that occur sequentially, leading to the rapid construction of complex molecular architectures from simple precursors.

A plausible radical cascade involving a derivative of this compound could be initiated by the oxidation of an unsaturated hydrazone. For example, a β,γ-unsaturated hydrazone, formed from this compound and an appropriate unsaturated aldehyde, could be oxidized via a photocatalytic cycle. This generates a hydrazonyl radical through an oxidative deprotonation electron transfer strategy. acs.orgnih.govfigshare.com

This highly reactive intermediate could then undergo a series of rapid, sequential reactions:

5-exo-trig cyclization: The hydrazonyl radical could attack the intramolecular double bond to form a five-membered ring, generating a new carbon-centered radical.

Radical trapping: This new radical could then be trapped by an external radical acceptor, such as an allyl sulfone, to complete the cascade.

Such sequences, which have been developed for other hydrazones, provide an efficient pathway to complex heterocyclic structures like dihydropyrazoles and tetrahydropyridazines. acs.orgnih.govsemanticscholar.org This highlights the potential of this compound as a building block in advanced, radical-mediated synthetic methodologies.

Computational and Theoretical Chemistry Studies on 2 Cyclopentylethyl Hydrazine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide information about the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Geometries, Energies, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. imist.ma It offers a good balance between accuracy and computational cost. For (2-Cyclopentylethyl)hydrazine, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement (ground state). From this optimized geometry, various properties could be calculated, including its total electronic energy and vibrational frequencies. The vibrational frequencies are particularly useful as they can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the theoretical model.

A hypothetical data table for DFT calculations on this compound might look like this:

| Parameter | Calculated Value | Units |

| Ground State Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Key Vibrational Frequencies | ||

| N-H stretch | Value | cm⁻¹ |

| C-N stretch | Value | cm⁻¹ |

| C-H stretch (cyclopentyl) | Value | cm⁻¹ |

Ab Initio Methods for High-Level Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results for molecular energies and properties. Such calculations would be valuable for benchmarking the results from DFT and for obtaining a more precise understanding of the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com An FMO analysis of this compound would identify the regions of the molecule most likely to be involved in chemical reactions.

A prospective FMO data table for this compound would include:

| Orbital | Energy | Units |

| HOMO | Value | eV |

| LUMO | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two powerful analysis methods used to interpret the results of electronic structure calculations. NBO analysis provides a picture of the bonding within a molecule in terms of localized orbitals, offering insights into hybridization and charge distribution. QTAIM analysis, on the other hand, defines atoms and bonds based on the topology of the electron density, allowing for a quantitative characterization of chemical bonds and intermolecular interactions. uzh.ch

Conformational Analysis and Potential Energy Landscapes

The flexibility of the ethyl chain and the cyclopentyl ring in this compound means that the molecule can exist in various different spatial arrangements, or conformations.

Exploration of Conformational Space via Molecular Mechanics and Quantum Chemical Methods

A thorough conformational analysis would be necessary to identify the most stable conformers of this compound and to understand the energy barriers between them. This is often achieved by first using less computationally expensive methods like molecular mechanics to scan the potential energy surface and identify a set of low-energy conformers. These candidate structures would then be re-optimized using more accurate quantum chemical methods, such as DFT, to determine their relative energies and populations at a given temperature. The results of such a study would be crucial for understanding the molecule's behavior in different environments.

Influence of the Cyclopentyl Ring on the Hydrazine (B178648) Moiety's Preferred Conformations

No dedicated studies on the conformational analysis of this compound were identified. Research in this area would typically involve quantum mechanical calculations to determine the potential energy surface of the molecule. Key objectives would include identifying the most stable conformations (rotamers) by analyzing the torsion angles around the C-C and C-N bonds of the ethylhydrazine (B1196685) chain, as well as the influence of the cyclopentyl ring's puckering. The bulky, non-planar cyclopentyl group is expected to exert significant steric influence on the adjacent hydrazine moiety, likely favoring specific spatial arrangements to minimize steric hindrance and optimize intramolecular interactions. However, without specific computational studies, any discussion on preferred conformations remains speculative.

Reaction Mechanism Modeling

Modeling the reaction mechanisms of this compound would provide fundamental insights into its chemical reactivity. This typically involves using computational methods to map out the energetic pathways of its potential reactions, such as oxidation, alkylation, or decomposition. However, no such modeling studies have been published for this specific compound.

There are no available studies that identify the transition states or map the Intrinsic Reaction Coordinate (IRC) pathways for reactions involving this compound. Such calculations are crucial for confirming that a calculated transition state correctly connects the reactants and products of a proposed elementary reaction step.

No published data exists on the calculated activation energies or reaction rate constants for this compound. This information, typically derived from transition state theory calculations, is essential for predicting the kinetics of a chemical reaction and understanding how factors like temperature and structure affect its speed.

The influence of solvents on the reaction mechanisms of this compound has not been computationally investigated. Studies in this area would employ implicit solvation models (like the Polarizable Continuum Model) or explicit models (including individual solvent molecules) to simulate how the reaction environment affects transition state energies and, consequently, reaction rates. The polarity and hydrogen-bonding capability of the solvent would be expected to play a significant role, but no specific data is available.

Spectroscopic Parameter Prediction

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation. However, no theoretical predictions of spectroscopic parameters for this compound have been reported in the literature.

There are no published theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) of this compound. Such predictions, often made using Density Functional Theory (DFT) methods like GIAO (Gauge-Including Atomic Orbital), would provide a theoretical spectrum to compare against experimental results for structural verification. The predicted values would be highly dependent on the molecule's conformation.

Below is a hypothetical data table illustrating the type of information that would be generated from such a study. Note: The values presented are for illustrative purposes only and are not based on actual calculations.

| Atom | Predicted Chemical Shift (ppm) |

| H (N-H) | Data not available |

| H (N-H₂) | Data not available |

| H (α-CH₂) | Data not available |

| H (β-CH₂) | Data not available |

| H (Cyclopentyl) | Data not available |

| C (α-CH₂) | Data not available |

| C (β-CH₂) | Data not available |

| C (Cyclopentyl) | Data not available |

Computational Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

As of the latest available data, specific computational studies detailing the simulated vibrational (IR, Raman) and electronic (UV-Vis) spectra for this compound are not present in publicly accessible scientific literature. Theoretical investigations into the spectral properties of molecules are typically conducted using quantum chemical calculations, such as Density Functional Theory (DFT) or time-dependent DFT (TD-DFT). These methods would allow for the prediction of vibrational frequencies and intensities, as well as electronic transition energies and oscillator strengths. However, dedicated research applying these computational techniques to this compound has not been published.

For context, computational studies on other hydrazine derivatives have been performed to understand their structural and electronic properties. For instance, research on various substituted hydrazine derivatives has utilized DFT to analyze their molecular geometries and electronic characteristics. imist.ma Similarly, the vibrational dynamics of hydrazine itself have been investigated under high pressure using both experimental spectroscopy and theoretical calculations to understand changes in hydrogen bonding. nih.gov Such studies highlight the methodologies that could be applied to this compound to generate its theoretical spectra.

A hypothetical computational analysis of this compound would likely involve geometry optimization followed by frequency calculations to predict the IR and Raman spectra. The resulting data would provide insights into the characteristic vibrational modes associated with the cyclopentyl ring, the ethyl bridge, and the hydrazine moiety. For the electronic spectrum, TD-DFT calculations would be employed to identify the key electronic transitions, which for a molecule of this nature, would likely fall in the ultraviolet region.

Table 5.4.2.1: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is a placeholder to illustrate the type of data that would be generated from a computational study. The values are not based on actual calculations for this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (IR) | Calculated Frequency (cm⁻¹) (Raman) |

|---|---|---|

| N-H Stretch | 3300 - 3400 | 3300 - 3400 |

| C-H Stretch (Cyclopentyl) | 2850 - 2960 | 2850 - 2960 |

| C-H Stretch (Ethyl) | 2870 - 2980 | 2870 - 2980 |

| N-N Stretch | 1050 - 1150 | 1050 - 1150 |

| C-N Stretch | 1100 - 1200 | 1100 - 1200 |

Table 5.4.2.2: Hypothetical Calculated Electronic Transitions for this compound (Note: This table is a placeholder to illustrate the type of data that would be generated from a computational study. The values are not based on actual calculations for this compound.)

| Electronic Transition | Calculated Wavelength (nm) | Oscillator Strength |

|---|---|---|

| n -> σ* | 190 - 220 | Low |

| σ -> σ* | < 190 | High |

Molecular Dynamics Simulations (if applicable for dynamic behavior)

Currently, there are no specific molecular dynamics (MD) simulation studies focused on this compound reported in the scientific literature. MD simulations are a powerful tool for investigating the dynamic behavior of molecules, including their conformational changes and interactions with their environment over time.

Conformational Dynamics in Solution and at Interfaces

While no direct studies exist for this compound, MD simulations of other flexible molecules provide a framework for what such an investigation would entail. For this compound, key areas of conformational flexibility include the rotation around the C-C and C-N single bonds of the ethylhydrazine chain, as well as the puckering of the cyclopentyl ring. An MD simulation could track the dihedral angles of the ethylhydrazine backbone to identify the most stable conformers and the energy barriers for interconversion between them in different solvents. This would provide a detailed picture of the molecule's conformational landscape in solution.

Investigation of Intermolecular Interactions with Solvents or Abstract Environments

MD simulations are well-suited for exploring the non-covalent interactions between a solute and solvent molecules. In the case of this compound, simulations in various solvents (e.g., water, ethanol, hexane) would reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the hydrazine group and protic solvents, and van der Waals interactions involving the cyclopentyl and ethyl groups. Radial distribution functions could be calculated from the simulation trajectories to quantify the solvation structure around different parts of the molecule.

Although specific data for this compound is unavailable, research on other hydrazine systems offers relevant insights. For example, molecular models for hydrazine and its methylated derivatives have been developed to study their fluid phase behavior using simulations. uni-paderborn.deresearchgate.net These studies provide a foundation for how one might parameterize a force field for this compound to conduct MD simulations.

Applications of 2 Cyclopentylethyl Hydrazine in Organic Synthesis and Materials Science

Reagent in Multi-Component Reactions (MCRs) for Complexity Generation

Application in Ugi, Passerini, and Biginelli Type Reactions

There is no direct evidence in peer-reviewed literature of (2-Cyclopentylethyl)hydrazine being employed in Passerini or Biginelli reactions. The classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, and while modified four-component versions exist, the incorporation of a simple alkylhydrazine is not a standard variant. Similarly, the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, does not typically involve a hydrazine (B178648) component.